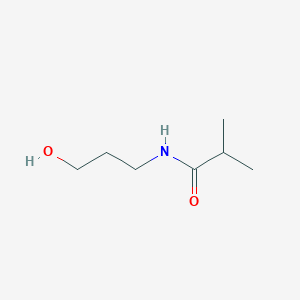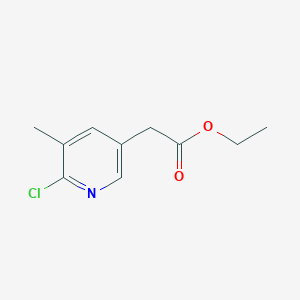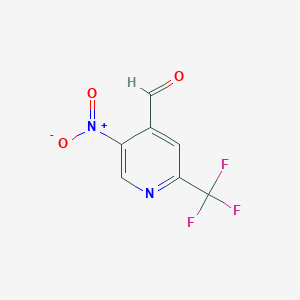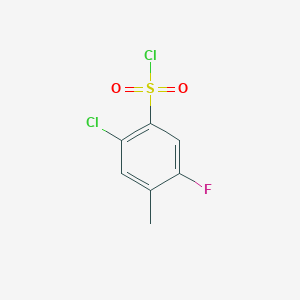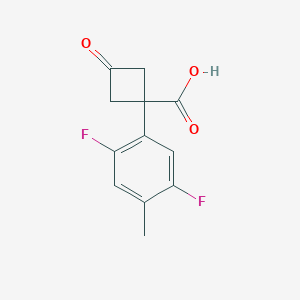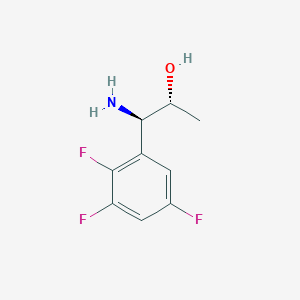![molecular formula C13H12N4 B13037410 3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13037410.png)
3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrazine ring. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives. One common method includes the N-propargylation of C-3 substituted pyrazoles, followed by cyclization with different amine derivatives using cesium carbonate (Cs2CO3) in methanol . Another approach involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, which is a general and extensible technology for constructing this heterocyclic system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole and pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyrazine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
科学的研究の応用
3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and studying structure-activity relationships.
Industry: The compound’s unique structure makes it a valuable scaffold for designing new drugs and bioactive molecules.
作用機序
The mechanism of action of 3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit HIV-1 integrase by binding to the enzyme’s active site, preventing the integration of viral DNA into the host genome . Additionally, it acts as an inhibitor of dipeptidyl peptidase-IV, which plays a role in glucose metabolism and immune regulation .
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrazine-4(5H)-one: This compound shares a similar pyrazole-pyrazine fused ring structure and exhibits antiproliferative effects on lung adenocarcinoma cell lines.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit various biological activities, including antimicrobial and kinase inhibitory effects.
Uniqueness
3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups, which contribute to its distinct biological activities and potential as a versatile scaffold for drug discovery.
特性
分子式 |
C13H12N4 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
3,5-dimethyl-1-phenylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C13H12N4/c1-9-8-14-13-12(15-9)10(2)16-17(13)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChIキー |
PILNKEBKSYBDKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C(=N1)C(=NN2C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([2,2'-Bipyridin]-6-yl)acetic acid](/img/structure/B13037345.png)

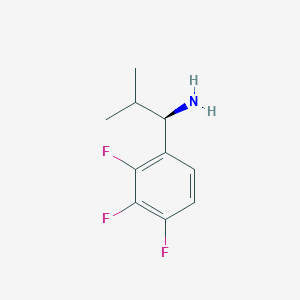

![1-Ethyl-3-(3-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13037372.png)
